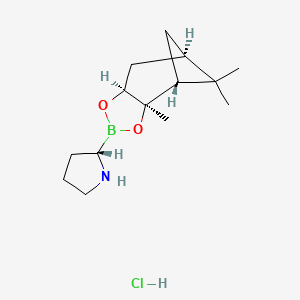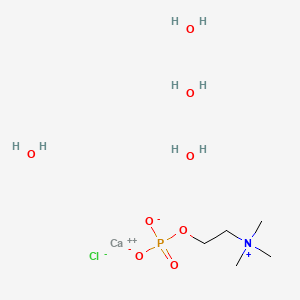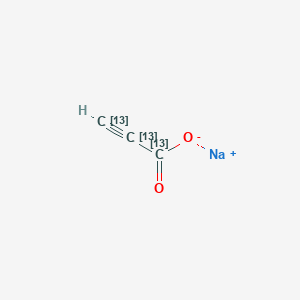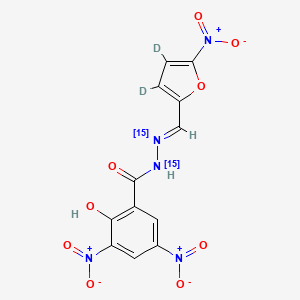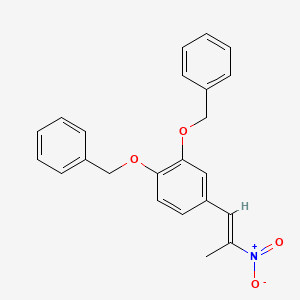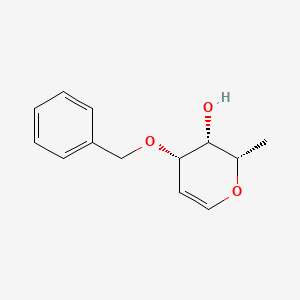
Decarboxi Moxifloxacina
Descripción general
Descripción
Moxifloxacin is a fourth-generation fluoroquinolone antibacterial agent, synthesized through various complex chemical processes, including dehydration, benzylamination, cyclization, and reduction, among others. It's known for its broad spectrum of antibacterial activity and has been studied for its interactions with metals, photodegradation, and complexation with cyclodextrins to improve its properties and applications (Ming, 2004).
Synthesis Analysis
The synthesis of Moxifloxacin begins with pyridine-2,3-dicarboxylic acid and undergoes several steps including dehydration, benzylamination, cyclization, and reduction to yield the desired compound. The process results in an overall yield of 43.3% (Ming, 2004).
Molecular Structure Analysis
Structural identification and characterization of Moxifloxacin and its impurities have been extensively studied through methods like HPLC, NMR, IR, and mass spectral data. This has allowed for a detailed understanding of its molecular framework and the detection of several impurities in its synthesis process (Kumar et al., 2004).
Chemical Reactions and Properties
Moxifloxacin's interaction with metal ions and its ability to form nanosized complexes have been explored, indicating its potential for removal and utilization of discarded antibiotics. Additionally, its complexation reactions, particularly with cyclodextrins, have shown to significantly affect its properties, including solubility and photostability (Adam et al., 2015).
Physical Properties Analysis
The physicochemical and microbiological analytical methods for Moxifloxacin have been discussed with a focus on adopting green and sustainable analytical chemistry principles. This includes reducing the use of toxic organic solvents and waste generation (Silva et al., 2023).
Chemical Properties Analysis
The synthesis and characterization of Moxifloxacin metal complexes reveal its interaction with various metal ions and how these interactions influence its antibacterial activity. This highlights the importance of studying Moxifloxacin's chemical properties to optimize its use and application (Sadeek et al., 2011).
Aplicaciones Científicas De Investigación
Análisis farmacéutico
Decarboxi Moxifloxacina se utiliza en el desarrollo de métodos cromatográficos ecológicos para la determinación simultánea de fluoroquinolonas, incluidas Moxifloxacina, Levofloxacina y Gemifloxacina en sus productos farmacéuticos {svg_1}. Estos métodos son cruciales para garantizar la calidad y seguridad de los productos farmacéuticos.
Agente antibacteriano
Moxifloxacina, un derivado de this compound, es un agente antibacteriano fluoroquinolónico de amplio espectro. Se utiliza en el tratamiento de infecciones oculares, del tracto respiratorio, de los pulmones y del tracto urinario. También se utiliza para tratar alergias cutáneas, neumonía e infecciones bacterianas abdominales {svg_2}.
Detección de fluorescencia
Se desarrolló un nuevo método de detección de fluorescencia de relación de Moxifloxacina basado en puntos cuánticos de carbono (CQDs). Este método proporciona un enfoque novedoso para la detección y cuantificación de Moxifloxacina {svg_3}.
Espectrofotometría ecológica
this compound se utiliza en el desarrollo de métodos espectrofotométricos ecológicos para la determinación simultánea de Moxifloxacina HCl (MOX) y Flavoxato HCl (FLX) en formulaciones {svg_4}. Estos métodos son respetuosos con el medio ambiente y proporcionan una forma sencilla, rápida y precisa de determinar la concentración de estos compuestos.
Cromatografía líquida de alta resolución (HPLC)
this compound se utiliza en el desarrollo de métodos HPLC para la determinación simultánea de Moxifloxacina HCl (MOX) y Flavoxacina HCl (FLX) en formulaciones {svg_5}. La HPLC es una herramienta poderosa en la química analítica, utilizada para separar, identificar y cuantificar cada componente de una mezcla.
Investigación y desarrollo
this compound se utiliza en varios procesos de investigación y desarrollo en la industria farmacéutica. Se utiliza en el desarrollo de nuevos medicamentos, la optimización de formulaciones farmacéuticas y el estudio de las interacciones medicamentosas {svg_6}.
Safety and Hazards
Mecanismo De Acción
Target of Action
Decarboxy Moxifloxacin is a decarboxylated compound of Moxifloxacin . Moxifloxacin is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria . The primary targets of Moxifloxacin are the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, recombination, and transposition .
Mode of Action
The bactericidal action of Moxifloxacin, and by extension Decarboxy Moxifloxacin, results from the inhibition of its primary targets, the enzymes topoisomerase II and topoisomerase IV . By binding to these enzymes, Moxifloxacin prevents the untwisting of DNA, a crucial step required for DNA replication . This inhibition disrupts the bacterial cell’s ability to replicate and repair its DNA, leading to cell death .
Biochemical Pathways
The biochemical pathways affected by Moxifloxacin involve the processes of DNA replication, transcription, repair, recombination, and transposition . By inhibiting topoisomerase II and IV, Moxifloxacin disrupts these pathways, preventing the bacteria from replicating and repairing their DNA . The downstream effects include the cessation of bacterial growth and eventual bacterial cell death .
Pharmacokinetics
Moxifloxacin is rapidly absorbed in humans, with a high bioavailability of approximately 90% . The plasma half-life ranges between 11.4–15.2 hours depending on the dose given, indicating a once-daily treatment regimen . There is good distribution to saliva, interstitial fluids, and lung tissues . Moxifloxacin is eliminated via metabolic, renal, and biliary/faecal routes . About 22% of a Moxifloxacin dose is excreted via the kidneys as unmetabolised Moxifloxacin, while 14% and 2.5% of a dose is renally excreted as acylglucuronide and N-sulphate, respectively .
Result of Action
The molecular and cellular effects of Moxifloxacin’s action result in the inhibition of bacterial growth and the death of bacterial cells . By preventing the untwisting of DNA, Moxifloxacin disrupts the processes of DNA replication and repair within the bacterial cell . This leads to the cessation of bacterial growth and eventually results in bacterial cell death .
Análisis Bioquímico
Cellular Effects
Moxifloxacin has shown prominent bactericidal effects on actively growing and ‘non-culturable’ bacterial cells . It is reasonable to assume that Decarboxy Moxifloxacin may have similar effects, although specific studies on Decarboxy Moxifloxacin are needed to confirm this.
Molecular Mechanism
Moxifloxacin, its parent compound, works by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . It’s plausible that Decarboxy Moxifloxacin might have a similar mechanism of action.
Dosage Effects in Animal Models
In animal models, Moxifloxacin has shown a dose-dependent reduction in bacterial density
Metabolic Pathways
Moxifloxacin is metabolized to an N-sulphate (M1) and an acyl-glucuronide (M2) via Phase II metabolism . It’s plausible that Decarboxy Moxifloxacin might undergo similar metabolic pathways, but specific studies are needed to confirm this.
Subcellular Localization
Moxifloxacin is known to have good distribution to saliva, interstitial fluids, and lung tissues . It’s plausible that Decarboxy Moxifloxacin might have a similar distribution, but specific studies are needed to confirm this.
Propiedades
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxyquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c1-26-20-18-14(17(25)6-8-24(18)13-4-5-13)9-15(21)19(20)23-10-12-3-2-7-22-16(12)11-23/h6,8-9,12-13,16,22H,2-5,7,10-11H2,1H3/t12-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULQTEYVKYNDBD-BLLLJJGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C=CN2C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C=CN2C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1322062-57-6 | |
| Record name | Decarboxy moxifloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1322062576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1322062-57-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECARBOXY MOXIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/689HB56KKU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide](/img/structure/B1147115.png)
